Cas no 1808508-03-3 (methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine)

Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine is a specialized triazole-based amine compound featuring a unique structural framework with a 1,2,4-triazole core, a 2-methylpropyl substituent, and a propargylamine moiety. This structure imparts potential reactivity and binding affinity, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of the propargyl group offers versatility for further functionalization via click chemistry, while the triazole ring enhances stability and bioactivity. Its well-defined molecular architecture allows for precise modifications, facilitating studies in drug discovery and material science. The compound is typically handled under controlled conditions due to its reactive functional groups.
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine structure
1808508-03-3 structure
Product name:methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
CAS No:1808508-03-3
MF:C11H18N4
MW:206.287421703339
CID:6140930
PubChem ID:99795779

methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]prop-2-yn-1-amine
    • 1808508-03-3
    • methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
    • AKOS033622183
    • Z1845249712
    • EN300-6627752
    • Inchi: 1S/C11H18N4/c1-5-6-14(4)8-11-12-9-13-15(11)7-10(2)3/h1,9-10H,6-8H2,2-4H3
    • InChI Key: GJCFOORQNTTYKO-UHFFFAOYSA-N
    • SMILES: N1(C(CN(C)CC#C)=NC=N1)CC(C)C

Computed Properties

  • Exact Mass: 206.153146591g/mol
  • Monoisotopic Mass: 206.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34Ų
  • XLogP3: 1.3

methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6627752-2.5g
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
1808508-03-3 95.0%
2.5g
$1370.0 2025-03-13
Enamine
EN300-6627752-10.0g
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
1808508-03-3 95.0%
10.0g
$3007.0 2025-03-13
Enamine
EN300-6627752-5.0g
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
1808508-03-3 95.0%
5.0g
$2028.0 2025-03-13
Enamine
EN300-6627752-0.25g
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
1808508-03-3 95.0%
0.25g
$642.0 2025-03-13
Enamine
EN300-6627752-0.5g
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
1808508-03-3 95.0%
0.5g
$671.0 2025-03-13
Enamine
EN300-6627752-1.0g
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
1808508-03-3 95.0%
1.0g
$699.0 2025-03-13
Enamine
EN300-6627752-0.05g
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
1808508-03-3 95.0%
0.05g
$587.0 2025-03-13
Enamine
EN300-6627752-0.1g
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
1808508-03-3 95.0%
0.1g
$615.0 2025-03-13

Additional information on methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine

Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine: A Comprehensive Overview

The compound with CAS No. 1808508-03-3, commonly referred to as methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of amines and features a triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms. The presence of the triazole ring contributes significantly to its chemical stability and reactivity, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science.

Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine exhibits unique chemical properties due to its functional groups. The triazole ring is known for its ability to form hydrogen bonds and participate in various chemical reactions, such as cycloadditions and conjugate additions. Additionally, the propargyl group (prop-2-yn-1-yl) introduces alkyne functionality, which can undergo click chemistry reactions, further expanding its utility in synthetic chemistry.

Recent studies have highlighted the potential of this compound in drug discovery. Its ability to act as a scaffold for bioisosteric replacements has been explored in the development of novel therapeutic agents. For instance, researchers have investigated its role in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and beta-secretase. The triazole ring in the molecule has been shown to enhance bioavailability and reduce off-target effects, making it a promising candidate for future drug candidates.

In the field of agrochemistry, methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol_5_yl]methyl})(prop_2_yn_1_yl)amine has been studied for its potential as a fungicide or herbicide. Its ability to disrupt cellular processes in pathogens while maintaining low toxicity to plants makes it an attractive option for sustainable agriculture practices. Field trials have demonstrated its efficacy against common crop pathogens, particularly in rice and wheat crops.

The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the triazole ring through cyclization reactions and the introduction of the propargyl group via alkyne chemistry. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for industrial production.

From a materials science perspective, methyl({[1-(2-methylpropyl)-1H_1_2_4-triazol_5_yl]methyl})(prop_2_yn_1_yl)amine has shown promise as a precursor for advanced materials such as polymers and metal organic frameworks (MOFs). Its ability to coordinate with metal ions makes it suitable for constructing porous materials with applications in gas storage and catalysis.

In conclusion, methyl({[1-(2-methylpropyl)-1H_1_2_4-triazol_5_ylmethy}l})(prop_2_yln _yli)amine is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new functionalities and optimizations in synthesis methods, this compound is poised to play an increasingly important role in advancing modern chemistry.

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